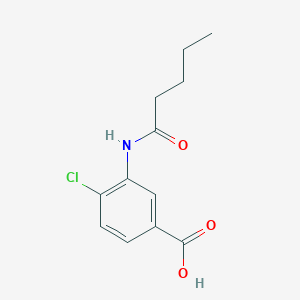
1-cycloheptyl-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(4-fluorophenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1970s and has been extensively studied for its potential therapeutic applications. TFMPP is a psychoactive drug that acts as a serotonin receptor agonist and has been shown to have various biochemical and physiological effects.
作用機序
1-cycloheptyl-4-(4-fluorophenyl)piperazine acts as a serotonin receptor agonist and has been shown to bind to various serotonin receptor subtypes. It has been suggested that the anxiolytic and antidepressant effects of 1-cycloheptyl-4-(4-fluorophenyl)piperazine are mediated through its interaction with the serotonin 5-HT1A receptor subtype. 1-cycloheptyl-4-(4-fluorophenyl)piperazine has also been shown to have affinity for the serotonin 5-HT2A receptor subtype, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 1-cycloheptyl-4-(4-fluorophenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-cycloheptyl-4-(4-fluorophenyl)piperazine has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of 1-cycloheptyl-4-(4-fluorophenyl)piperazine is that it is a relatively simple compound to synthesize and can be readily obtained in a laboratory setting. Additionally, 1-cycloheptyl-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications, which makes it a useful tool in preclinical research. However, one limitation of 1-cycloheptyl-4-(4-fluorophenyl)piperazine is that it is a psychoactive drug and may have potential side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-cycloheptyl-4-(4-fluorophenyl)piperazine. One area of research is the development of novel compounds that have similar therapeutic effects but with fewer side effects. Additionally, further research is needed to elucidate the exact mechanism of action of 1-cycloheptyl-4-(4-fluorophenyl)piperazine and its potential therapeutic applications. Finally, more research is needed to determine the long-term effects of 1-cycloheptyl-4-(4-fluorophenyl)piperazine and its potential for abuse.
合成法
The synthesis of 1-cycloheptyl-4-(4-fluorophenyl)piperazine involves the reaction of 4-fluoronitrobenzene with cycloheptanone in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with piperazine to yield 1-cycloheptyl-4-(4-fluorophenyl)piperazine. The synthesis of 1-cycloheptyl-4-(4-fluorophenyl)piperazine is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
1-cycloheptyl-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-cycloheptyl-4-(4-fluorophenyl)piperazine has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
1-cycloheptyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c18-15-7-9-17(10-8-15)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYRJXVQMAPTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)


![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)